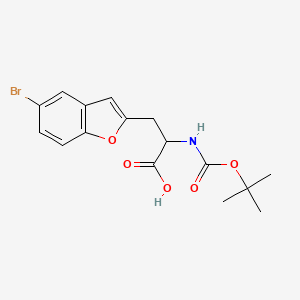

3-(5-Bromobenzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

説明

3-(5-Bromobenzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a synthetic organic compound featuring a benzofuran core substituted with a bromine atom at the 5-position, a tert-butoxycarbonyl (Boc)-protected amino group, and a propanoic acid moiety. This structure combines aromatic, halogenated, and carboxylic acid functionalities, making it a versatile intermediate in medicinal chemistry, particularly in the development of protease inhibitors and anticancer agents .

The compound is typically synthesized via multi-step routes involving cross-coupling reactions (e.g., Suzuki or Ullmann couplings) to introduce the benzofuran-bromo moiety, followed by Boc protection of the amino group . Its applications span drug discovery, where it serves as a precursor for inhibitors targeting enzymes such as kinases or proteases .

特性

IUPAC Name |

3-(5-bromo-1-benzofuran-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO5/c1-16(2,3)23-15(21)18-12(14(19)20)8-11-7-9-6-10(17)4-5-13(9)22-11/h4-7,12H,8H2,1-3H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJKMLLLVWMTCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=C(O1)C=CC(=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromobenzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps:

Bromination: The starting material, benzofuran, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.

Amination: The brominated benzofuran is then subjected to amination, where an amino group is introduced. This can be achieved using reagents like ammonia or amines under suitable conditions.

Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the Boc-protected amine.

Carboxylation: Finally, the compound undergoes carboxylation to introduce the carboxylic acid group, which can be achieved using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the benzofuran ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the bromine atom or the carboxylic acid group, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or organolithium compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

Reduction: Formation of benzofuran derivatives with reduced functional groups.

Substitution: Formation of azido or organo-substituted benzofuran derivatives.

科学的研究の応用

Biological Activities

The compound exhibits a range of biological activities that make it relevant in therapeutic contexts:

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds, including this one, can exhibit significant antimicrobial properties. A study highlighted that certain derivatives showed effectiveness against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzofurans demonstrated minimum inhibitory concentrations (MIC) as low as 50 μg/mL against specific bacterial strains .

| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

Antiviral Activity

The antiviral potential of this compound has been explored in relation to various viruses. Similar compounds have shown promising results against viral pathogens, indicating that structural modifications can enhance antiviral efficacy. For example, a study reported curative activities against the Tobacco Mosaic Virus (TMV) reaching up to 69.1% at concentrations of 500 μg/mL .

Case Study 1: Antimicrobial Evaluation

A comprehensive evaluation of antimicrobial activities for benzofuran derivatives was conducted, focusing on their effectiveness against selected bacterial strains. The results indicated that modifications in the benzofuran structure significantly influenced antimicrobial potency. Compounds were tested against both Gram-positive cocci and Gram-negative rods, with some exhibiting notable antifungal activity as well .

Case Study 2: Antiviral Efficacy

In another investigation, derivatives similar to 3-(5-Bromobenzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid were assessed for their antiviral properties. The study demonstrated that specific structural features contributed to enhanced activity against viral infections, underscoring the importance of molecular design in drug development .

作用機序

The mechanism of action of 3-(5-Bromobenzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application:

Molecular Targets: It may target enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways.

Pathways Involved: The compound can modulate signaling pathways, metabolic processes, or gene expression, depending on its structure and functional groups.

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

*Estimated based on molecular formulas.

Key Observations:

In contrast, iodophenyl derivatives (e.g., CW1-CW10) exhibit larger atomic size, which may alter steric interactions in enzyme active sites . Bromine vs. iodine: Bromine’s moderate size and electronegativity balance reactivity and stability, whereas iodine’s bulkiness may limit compatibility with certain biological targets .

Aromatic Core Differences: Benzofuran (target) vs. Methoxyphenyl derivatives (e.g., ) lack the benzofuran oxygen but include a methoxy group, which is electron-donating and may reduce electrophilic reactivity compared to brominated systems.

Boc Group Utility: The Boc group in the target compound and iodophenyl analogues provides temporary amine protection, enabling selective deprotection for downstream modifications (e.g., coupling with other pharmacophores) . Compounds without Boc groups (e.g., methoxyphenyl propanoic acid) lack this flexibility .

生物活性

3-(5-Bromobenzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The benzofuran moiety is known for its diverse pharmacological properties, making derivatives of this structure valuable in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzofuran ring substituted with a bromine atom, which is believed to enhance its biological activity. The tert-butoxycarbonyl (Boc) group provides stability and solubility, facilitating the compound's interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with benzofuran derivatives, including their antimicrobial and anticancer properties. The following sections provide detailed findings on the biological activity of 3-(5-Bromobenzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid.

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. For example:

- Mycobacterium tuberculosis : A study demonstrated that benzofuran derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis, with some compounds showing an IC50 as low as 38 nM against protein tyrosine phosphatase B (mPTPB), a key virulence factor in tuberculosis infection .

- General Antimicrobial Activity : In vitro tests on various benzofuran derivatives indicated promising results against both Gram-positive and Gram-negative bacteria. Compounds similar to 3-(5-Bromobenzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid showed minimal inhibitory concentrations (MICs) ranging from 0.78 μg/mL to 6.25 μg/mL against different strains .

Anticancer Activity

Benzofuran compounds have also been investigated for their anticancer potential:

- Breast Cancer : Recent research indicates that certain benzofuran derivatives can inhibit cancer cell proliferation effectively. The mechanism often involves the induction of apoptosis in cancer cells, making them potential candidates for further development in cancer therapy .

Case Studies

- Synthesis and Evaluation : A series of benzofuran derivatives were synthesized and evaluated for their biological activities, including the compound of interest. The studies focused on their effects on microbial strains and cancer cell lines, revealing that modifications to the benzofuran structure significantly influence biological activity .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzofuran derivatives have shown that specific substitutions on the benzofuran ring can enhance antimicrobial efficacy. For instance, compounds with hydroxyl groups at certain positions exhibited increased activity against Mycobacterium tuberculosis, highlighting the importance of structural modifications .

Data Tables

Q & A

Q. What are the key synthetic strategies for preparing 3-(5-bromobenzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, and how can stereochemical control be ensured?

The synthesis typically involves multi-step routes starting from halogenated benzofuran precursors. A common approach includes:

- Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce the bromobenzofuran moiety .

- Amino Acid Functionalization : Protecting the amino group with Boc (tert-butoxycarbonyl) via Boc anhydride under basic conditions (e.g., NaHCO₃/DMF) to prevent side reactions .

- Chiral Resolution : Use of chiral auxiliaries or enzymatic resolution to isolate the desired enantiomer, as stereochemistry impacts biological activity .

Methodological Tip : Monitor reaction progress with TLC and confirm stereochemistry via chiral HPLC or X-ray crystallography .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine position on benzofuran, Boc-protected amine) .

- LCMS : High-resolution mass spectrometry to verify molecular weight and detect impurities .

- FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Critical Consideration : Ensure Boc group stability during analysis by avoiding acidic conditions that may cause deprotection .

Advanced Research Questions

Q. How does the bromine substituent on the benzofuran ring influence the compound’s reactivity and biological activity?

The bromine atom enhances electrophilicity, enabling cross-coupling reactions (e.g., with boronic acids in Suzuki reactions) for further derivatization . Biologically, it may improve target binding via halogen bonding in enzyme active sites. Experimental Design :

- Compare bioactivity of brominated vs. non-brominated analogs in enzyme inhibition assays (e.g., kinase or protease targets) .

- Use X-ray crystallography to visualize halogen bonding in protein-ligand complexes .

Q. What strategies are effective for resolving enantiomers and evaluating their pharmacokinetic profiles?

- Enantiomer Separation :

- Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IA) .

- Enzymatic Resolution : Lipases or esterases to hydrolyze specific enantiomers .

- Pharmacokinetic Studies :

- Assess metabolic stability using liver microsomes and monitor deprotection of the Boc group .

- Evaluate blood-brain barrier permeability via PAMPA assays, leveraging the compound’s logP (~2.5 predicted) .

Q. How can researchers address contradictions in reported biological activity data for this compound?

- Data Triangulation :

- Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .

- Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Structural Analysis : Compare crystal structures of compound-target complexes across studies to identify binding mode variations .

Methodological Challenges and Solutions

Q. How to optimize the coupling efficiency of the bromobenzofuran moiety with amino acid backbones?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, SPhos) to enhance cross-coupling yields .

- Solvent Optimization : Use polar aprotic solvents (DMF, THF) with controlled water content to prevent Boc group hydrolysis .

Q. What are the best practices for handling the Boc-protected amino group during synthesis?

- Deprotection Avoidance : Maintain neutral to slightly basic pH and avoid protic acids (e.g., TFA) until final deprotection .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess Boc group robustness under storage conditions .

Comparative Analysis with Structural Analogs

Q. How does substituting the benzofuran ring with thiophene or quinoline alter bioactivity?

- Thiophene Analogs : Increased π-stacking but reduced metabolic stability due to sulfur oxidation .

- Quinoline Analogs : Enhanced binding to hydrophobic pockets in kinase targets but potential cytotoxicity .

Experimental Approach : Synthesize analogs via parallel synthesis and screen against cancer cell lines (e.g., MTT assays) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。